N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2,4-dimethoxyaniline
Description
(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a nitrophenyl group, and a dimethoxyphenyl group
Properties
Molecular Formula |
C22H17N3O4S2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-N-(2,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H17N3O4S2/c1-28-15-8-9-16(19(12-15)29-2)23-13-14-7-10-21(18(11-14)25(26)27)31-22-24-17-5-3-4-6-20(17)30-22/h3-13H,1-2H3 |
InChI Key |
OWGIZZDTWNJYPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with 4-chloro-3-nitrobenzaldehyde under basic conditions to form an intermediate. This intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfur atom yields sulfoxides or sulfones.
Scientific Research Applications
(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules. The dimethoxyphenyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Nitrophenyl derivatives: Compounds with nitrophenyl groups often have antimicrobial or anticancer properties.
Dimethoxyphenyl derivatives: These compounds are known for their enhanced solubility and bioavailability.
Uniqueness
(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]-N-(2,4-DIMETHOXYPHENYL)METHANIMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research.
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